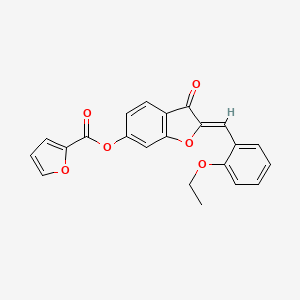

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Beschreibung

The compound (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (CAS: 622824-74-2) is a benzofuran derivative characterized by a Z-configured benzylidene moiety at the C2 position and a furan-2-carboxylate ester at C6. Its molecular formula is C₂₂H₁₆O₆, with a molecular weight of 376.4 g/mol . The structure comprises a dihydrobenzofuran core fused with an ethoxy-substituted benzylidene group, contributing to its stereoelectronic properties. The ethoxy group at the ortho position of the benzylidene moiety differentiates it from analogues with methoxy, chloro, or bulkier substituents.

Eigenschaften

IUPAC Name |

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-2-25-17-7-4-3-6-14(17)12-20-21(23)16-10-9-15(13-19(16)28-20)27-22(24)18-8-5-11-26-18/h3-13H,2H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQJSKRACIAWAN-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies have explored its effects on cellular processes and its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties, leading to innovative applications in various industries.

Wirkmechanismus

The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Features

The following table summarizes key structural differences between the target compound and similar derivatives:

Key Differences and Implications

Substituent Effects on Electronic Properties: The 2-ethoxy group in the target compound is less electron-donating than the 3,4,5-trimethoxy substituent in , which may reduce its polarity and solubility in polar solvents.

Ester Group Variations: The furan-2-carboxylate in the target compound and is smaller and less lipophilic than the cyclohexanecarboxylate in or the bulky 5-methoxy-2-phenylbenzofuran-3-carboxylate in . This may influence pharmacokinetic properties, such as membrane permeability.

Steric Considerations :

- The 3,4,5-trimethoxybenzylidene group in and the 2,4-dimethoxybenzylidene in introduce steric bulk, which could hinder interactions with sterically sensitive biological targets.

Molecular Weight and Complexity :

- The target compound (MW 376.4) is lighter than (MW 552.53), which has a complex ester group. Lower molecular weight may correlate with better bioavailability.

Biologische Aktivität

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound within the class of benzofuran derivatives, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and possible therapeutic applications.

The molecular formula of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is C22H23NO6, with a molecular weight of 397.4 g/mol. The compound features a complex structure that includes both benzofuran and ethoxybenzylidene moieties, contributing to its diverse biological properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds possess high antibacterial and antifungal activities, suggesting that (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate may also demonstrate similar effects due to structural similarities with known active compounds .

Anticancer Properties

Recent studies have explored the anticancer potential of benzofuran derivatives. A related compound showed selective cytotoxicity against BRCA2-deficient cancer cells, with IC50 values indicating potent inhibition of cancer cell proliferation . The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The presence of multiple aromatic rings may enhance its ability to scavenge free radicals.

The mechanisms through which (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer progression.

- Receptor Modulation : The compound may interact with various cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Regulation : By acting as an antioxidant, it may help to reduce oxidative damage in cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.